Methyl 2-[(propan-2-yl)oxy]prop-2-enoate
Description
Methyl 2-[(propan-2-yl)oxy]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a methoxy group at the methyl ester position and an isopropyl ether group at the β-carbon. Its structure (Fig. 1) confers reactivity typical of acrylate derivatives, such as participation in polymerization and Michael addition reactions.
Properties
CAS No. |
63318-62-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-propan-2-yloxyprop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-6(3)7(8)9-4/h5H,3H2,1-2,4H3 |
InChI Key |
XFQNZSHZRWRXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[(propan-2-yl)oxy]prop-2-enoate can be synthesized through the esterification of methacrylic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(propan-2-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Isopropanol and methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(propan-2-yl)oxy]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the preparation of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The ester is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of methyl 2-[(propan-2-yl)oxy]prop-2-enoate involves its reactivity as an ester. In biochemical pathways, it can undergo hydrolysis to release methacrylic acid and isopropanol, which can further participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, reactivity, and regulatory mentions in the evidence.
Table 1: Structural and Functional Comparison of Methyl 2-[(propan-2-yl)oxy]prop-2-enoate and Analogous Compounds
Key Observations:
Substituent Effects on Reactivity: The isopropyloxy group in this compound introduces steric hindrance, likely reducing polymerization rates compared to methyl acrylate or methyl methacrylate. This contrasts with methyl 2-cyanoacrylate, where the electron-withdrawing cyano group accelerates polymerization . Methyl methacrylate’s methyl substitution enhances thermal stability, making it suitable for optical and structural plastics. The target compound’s ether substituent may similarly influence solubility or glass transition temperature in polymers .
Regulatory and Industrial Context: and list related propenoate esters (e.g., 2-hydroxyethyl 2-methyl-2-propenoate) in polymer formulations, indicating industrial relevance. This compound may occupy a niche in fluorinated or specialty copolymers due to its ether functionality . Safety data for analogs like ethyl 2-methylprop-2-enoate () highlight flammability and toxicity risks, suggesting similar handling precautions for the target compound .
Crystallographic tools like SHELXL (–2) and ORTEP-3 () are routinely used for structural validation in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
